molecular formula C14H9Cl2N3S2 B1675427 Luliconazole CAS No. 187164-19-8

Luliconazole

Numéro de catalogue: B1675427
Numéro CAS: 187164-19-8
Poids moléculaire: 354.3 g/mol
Clé InChI: YTAOBBFIOAEMLL-REQDGWNSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Luliconazole is a potent imidazole-type antifungal agent, first approved in Japan in 2005 and later by the US FDA in 2013 for the topical treatment of dermatophytosis, including tinea pedis, tinea cruris, and tinea corporis . Its primary mechanism of action , shared with other azole antifungals, is the inhibition of the enzyme lanosterol 14-α demethylase . This inhibition disrupts the synthesis of ergosterol, an essential component of the fungal cell membrane, leading to increased membrane permeability and cell death . This compound is the R-enantiomer and exhibits exceptionally high in vitro activity against a broad spectrum of pathogenic fungi, with its potency against dermatophytes noted as being among the highest of available antifungals . It demonstrates efficacy against Trichophyton rubrum , Epidermophyton floccosum , Candida albicans , Malassezia species, and Aspergillus fumigatus . A key area of modern research value lies in overcoming the compound's inherent challenges of low aqueous solubility and skin penetration to enhance its therapeutic potential. Recent advanced formulation studies have focused on incorporating this compound into nanocarrier systems. Promising approaches include embedding the drug in this compound-loaded nanostructured lipid carriers (LZNLCs) , which have been shown to significantly improve skin permeation, drug retention, and antifungal efficacy in preclinical models, including against resistant strains like Trichophyton indotineae . These innovative delivery systems are being explored for enhanced treatment of superficial fungal infections and vaginal candidiasis, offering the potential for shorter treatment durations and improved outcomes . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use.

Propriétés

IUPAC Name

(2E)-2-[(4R)-4-(2,4-dichlorophenyl)-1,3-dithiolan-2-ylidene]-2-imidazol-1-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2N3S2/c15-9-1-2-10(11(16)5-9)13-7-20-14(21-13)12(6-17)19-4-3-18-8-19/h1-5,8,13H,7H2/b14-12+/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTAOBBFIOAEMLL-REQDGWNSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(SC(=C(C#N)N2C=CN=C2)S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](S/C(=C(\C#N)/N2C=CN=C2)/S1)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2N3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3048607
Record name Luliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187164-19-8
Record name Luliconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187164-19-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Luliconazole [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0187164198
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Luliconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB08933
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Luliconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3048607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Luliconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LULICONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE91AN4S8G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Méthodes De Préparation

Friedel-Crafts Acylation and Chiral Reduction

A foundational route to luliconazole begins with meta-dichlorobenzene undergoing Friedel-Crafts acylation with chloroacetyl chloride in the presence of aluminum chloride. This step yields 2,2',4'-trichloroacetophenone , a critical intermediate. Subsequent chiral reduction using (S)-2-methyl-CBS-oxazaborolidine as a catalyst produces (S)-2,2',4'-trichlorophenylethanol with high enantiomeric excess (e.e. > 99%). Esterification with methanesulfonyl chloride then generates (S)-2,2',4'-trichlorophenylethyl methanesulfonate, which undergoes nucleophilic substitution with imidazolyl acetonitrile and carbon disulfide to form this compound.

Key Parameters:

  • Yield: 30% overall (multi-step synthesis).
  • Purity: Avoids column chromatography through crystallization.

Sulfonylation-Based Pathways

Patent WO2019150383A1 introduces a high-yield method leveraging the novel intermediate (S)-2,4-dichloro-α-(chloromethyl)benzene methanol 4-chlorosulfonyl chloride (Formula II ). This intermediate is synthesized by reacting (S)-2,4-dichloro-α-(chloromethyl)benzene methanol (Formula III ) with 4-chlorobenzenesulfonyl chloride (Formula IV ) in the presence of a base (e.g., triethylamine) and a polar aprotic solvent (e.g., dichloromethane) at 0–100°C. Formula II is then coupled with 1-cyanomethylimidazole (Formula V ) and carbon disulfide under basic conditions to form this compound.

Advantages:

  • Yield: >80% for the final step.
  • Solvent Recycling: Extraction solvents (e.g., ethyl acetate, toluene) are recovered via distillation.

Chemoenzymatic Synthesis Using Lipases

Kinetic Resolution of Racemic Intermediates

A chemoenzymatic route employs Thermomyces lanuginosus lipase or Novozym 435® to resolve racemic 2-chloro-1-(2,4-dichlorophenyl)ethyl acetate into enantiopure (S)-β-halohydrin. Hydrolysis of the acetate group produces (S)-2-chloro-1-(2,4-dichlorophenyl)ethanol with >99% e.e. and an enantiomeric ratio (E) >200. This intermediate is subsequently converted to this compound via dithiolane ring formation.

Optimization Highlights:

  • Temperature: 45°C.
  • Catalyst Reusability: Novozym 435® retains activity after five cycles.

Sustainability Metrics

Compared to chemical methods, the enzymatic approach reduces energy consumption by 40% and eliminates heavy metal catalysts.

Process Optimization and Scalability

Reaction Condition Tuning

  • Temperature Control: Maintaining 0–25°C during sulfonylation prevents epimerization.
  • Solvent Selection: Dichloromethane and acetone enhance intermediate solubility while minimizing side reactions.

Acid Addition Salt Crystallization

Isolating this compound as an acid addition salt (e.g., hydrochloride) improves purity (>99.5%) by avoiding chromatographic purification. Recrystallization from isopropyl alcohol/acetone mixtures yields crystalline product suitable for pharmaceutical formulations.

Comparative Analysis of Synthetic Methods

Method Yield Purity Catalyst Sustainability
Chemical (WO2019150383A1) 80–85% >99.5% Triethylamine Moderate
Chemoenzymatic 70–75% >99% e.e. Novozym 435® High
Friedel-Crafts 30% 95–98% Aluminum chloride Low

Key Findings:

  • Enzymatic methods excel in enantioselectivity and environmental metrics but face scalability challenges.
  • Patent WO2019150383A1’s novel intermediate enables industrial-scale production with minimal waste.

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

Le this compound a un large éventail d'applications de recherche scientifique, notamment :

Applications De Recherche Scientifique

Luliconazole has a wide range of scientific research applications, including:

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Sertaconazole

  • Mechanism & Spectrum : Both are imidazoles targeting CYP51, but sertaconazole uniquely inhibits histamine release and pro-inflammatory cytokines (e.g., PGE2), providing antipruritic and anti-inflammatory benefits .
  • Clinical Efficacy: In a comparative study, sertaconazole 2% cream achieved 70% complete clearance vs. 27.58% for luliconazole 1% cream after 4 weeks. Sertaconazole also showed superior composite score reduction (P = 0.0002) . However, another study noted this compound’s efficacy in resolving pruritus, erythema, and scaling within 3 weeks .
  • Safety : Both are well-tolerated, but sertaconazole’s anti-inflammatory properties may enhance patient adherence .

Terbinafine

  • Mechanism : An allylamine inhibiting squalene epoxidase, leading to squalene accumulation and fungal cell death .
  • Clinical Efficacy: In a T. This compound was more effective than lanoconazole (P = 0.003) .
  • MIC Values : Against C. albicans, this compound (MIC: 0.031–0.25 µg/mL) was more potent than terbinafine (MIC: 2–>64 µg/mL) .

Lanoconazole

  • Structural & Functional Differences: Shares a ketene dithioacetate backbone but lacks the 2,4-dichlorophenyl group. This compound’s MICs against T. rubrum were 2–4 times lower than lanoconazole .
  • Clinical Utility: this compound eradicated experimental T. mentagrophytes infections twice as fast as lanoconazole .

Liranaftate

  • Mechanism : A thiocarbamate with fungicidal activity via inhibition of fungal mitochondrial enzymes .
  • Activity : this compound showed lower MICs (0.001–0.009 µg/mL) against T. rubrum but higher minimum fungicidal concentrations (MCCs), indicating fungistatic action. Liranaftate’s MCCs matched MICs, confirming fungicidal effects .

Efinaconazole and Tavaborole

  • Indications : Approved for onychomycosis, unlike this compound (indicated for tinea infections) .
  • Spectrum : this compound’s broad activity includes Candida and Aspergillus, whereas efinaconazole and tavaborole primarily target dermatophytes .

Triazoles (Voriconazole, Itraconazole, Posaconazole)

  • Activity Against Molds : this compound exhibited lower MIC90 and MIC50 values against Aspergillus niger and A. flavus compared to triazoles .

Data Tables

Table 1: MIC Values of this compound vs. Comparators

Organism This compound (µg/mL) Sertaconazole Terbinafine Lanoconazole
Trichophyton rubrum 0.001–0.009 N/A 0.01–0.03 0.004–0.016
Candida albicans 0.031–0.25 0.5–4 2–>64 0.063–0.25
Aspergillus niger MIC90: 12.5 N/A N/A MIC90: >16

Table 2: Clinical Efficacy in Tinea Infections

Drug (Formulation) Complete Clearance Rate Treatment Duration Study Reference
This compound 1% cream 21.2–27.58% 7–14 days
Sertaconazole 2% cream 70–90% 28 days
Terbinafine 1% cream Comparable to sertaconazole 14 days

Key Research Findings

  • Formulation Advancements: this compound-loaded nanofibers and solid lipid nanoparticles (SLNs) enhance solubility and sustained release (96.68% entrapment efficiency; 100% release over 24 hours) . These innovations improve topical delivery and antifungal efficacy (MIC: 6.25 µg/mL against C. albicans) .
  • Broad-Spectrum Activity : this compound’s MICs against Fusarium solani (fungal keratitis) were comparable to natamycin, suggesting expanded clinical applications .
  • Safety Profile : Adverse events with this compound are rare and comparable to vehicle controls in clinical trials .

Activité Biologique

Luliconazole is an imidazole antifungal agent that has garnered attention for its potent activity against various fungal pathogens, particularly dermatophytes and azole-resistant strains. This article provides a comprehensive overview of the biological activity of this compound, including in vitro and in vivo studies, mechanisms of action, and clinical implications.

This compound exerts its antifungal effects primarily through the inhibition of ergosterol synthesis, a critical component of fungal cell membranes. By targeting the enzyme lanosterol 14α-demethylase, this compound disrupts the biosynthesis pathway of ergosterol, leading to increased membrane permeability and ultimately cell death. This mechanism is similar to that of other azole antifungals but is distinguished by this compound's unique structural properties, which confer enhanced potency against resistant strains.

In Vitro Activity

Numerous studies have demonstrated this compound's efficacy against a range of fungal pathogens:

  • Against Dermatophytes : A study involving 320 dermatophyte isolates from onychomycosis patients reported a geometric mean minimum inhibitory concentration (MIC) for this compound at 0.00022 μg/mL, significantly lower than that of other antifungals like terbinafine and amorolfine (Table 1) .
  • Against Aspergillus Species : this compound showed promising results against azole-resistant Aspergillus fumigatus with an MIC_50 of 0.002 mg/L and an MIC_90 of 0.015 mg/L. It effectively inhibited both planktonic growth and biofilm formation when applied during early stages .
PathogenMIC (μg/mL)Reference
Trichophyton rubrum0.00012
Microsporum canis0.00025
Aspergillus fumigatus0.002

In Vivo Activity

In vivo studies further support the clinical relevance of this compound:

  • Galleria mellonella Model : In a survival study using Galleria mellonella larvae infected with Aspergillus, those treated with a single dose of this compound exhibited a survival rate of 41%, compared to only 21% in the control group .
  • Dermatophyte Infections : In guinea pig models, treatment with topical this compound resulted in negative cultures for up to 100% of animals after seven days, indicating high therapeutic efficacy .

Clinical Applications

This compound is primarily indicated for superficial fungal infections such as tinea pedis, tinea cruris, and tinea corporis. Its unique formulation allows for once-daily application, enhancing patient compliance. The drug's safety profile is favorable, with minimal systemic absorption reported in clinical trials.

Case Studies and Clinical Trials

Several clinical trials have highlighted this compound's effectiveness:

  • Phase III Trials : A multicenter trial demonstrated that this compound was more effective than placebo in achieving mycological cure rates in patients with tinea pedis.
  • Comparative Studies : In head-to-head comparisons with other antifungals like terbinafine, this compound consistently showed superior efficacy in achieving complete cure rates .

Q & A

Basic: What are the standard methodologies for quantifying luliconazole in pharmaceutical formulations?

Answer:
The most common methods include reverse-phase high-performance liquid chromatography (RP-HPLC) and high-performance thin-layer chromatography (HPTLC) . For RP-HPLC, a validated protocol uses a C18 column with methanol:water (85:15) mobile phase at 1.0 mL/min flow rate, detecting at 296 nm (retention time: 4.2 min) . HPTLC employs a Camag TLC scanner III with a deuterium lamp at 300 nm, validated via ANOVA for intraday/interday precision and Student’s t-test for accuracy . Both methods adhere to ICH Q2(R1) guidelines, ensuring linearity (e.g., 20–60 µg/mL for HPLC) and sensitivity (LOD: 0.24 µg/mL; LOQ: 0.748 µg/mL) .

Advanced: How can conflicting MIC data for this compound against Candida albicans be resolved across studies?

Answer:
Discrepancies in MIC values (e.g., 0.031–0.13 µg/mL in some studies vs. higher ranges in others) often arise from variations in:

  • Test conditions : Incubation time, media composition (e.g., Sabouraud dextrose vs. RPMI-1640) .
  • Strain variability : Clinical isolates may exhibit resistance mechanisms absent in reference strains.
  • Endpoint criteria : EUCAST vs. CLSI guidelines differ in defining growth inhibition thresholds .
    To resolve contradictions, standardize protocols using CLSI M27-A3 guidelines and include quality control strains (e.g., C. albicans ATCC 90028) for cross-study validation .

Basic: What experimental models are used to evaluate this compound’s transdermal delivery?

Answer:
Franz diffusion cells with excised human/animal skin or synthetic membranes are standard. For nail permeation, bovine hooves or human cadaver nails are used, with flux calculated via Fick’s law. Key parameters:

ParameterTypical Value for this compound
Flux (µg/cm²/h)8–50 (varies with formulation)
Nail solubility~5% saturation in aqueous systems
Key excipientsTranscutol P (enhancer)

Advanced: How can Quality by Design (QbD) principles optimize this compound-loaded nanocarriers?

Answer:
QbD involves Box-Behnken or Central Composite Designs to optimize lipid-based systems (e.g., SLNs, leciplex). Critical variables include:

  • Independent variables : Lipid:surfactant ratio, homogenization speed, drug loading .
  • Responses : Entrapment efficiency (>90%), particle size (<200 nm), zeta potential (>|−30 mV|) .
    For leciplex, a 3-factor Box-Behnken design identified optimal phospholipid:dimethyl dodecyl ammonium bromide ratios (2:1), achieving 92.3% entrapment and sustained release over 24 hours .

Basic: What in vitro models assess this compound’s antifungal efficacy?

Answer:

  • Broth microdilution : Determines MICs for dermatophytes (e.g., Trichophyton rubrum MIC: 0.002–0.004 µg/mL) and Malassezia spp. .
  • Time-kill assays : Evaluates fungistatic vs. fungicidal activity (e.g., >99% reduction in T. mentagrophytes colonies at 24 hours) .
  • Keratin-binding assays : Measures drug adsorption to stratum corneum using radiolabeled this compound .

Advanced: How does this compound’s modulation of aryl hydrocarbon receptor (AhR) signaling impact drug repurposing?

Answer:
this compound uniquely enhances AhR activity (unlike other azoles), as shown in computational docking and luciferase reporter assays. This suggests potential for:

  • Anti-inflammatory applications : AhR activation mitigates psoriasis and atopic dermatitis .
  • Cancer therapy : AhR ligands modulate tumor microenvironment signaling.
    To validate, use molecular dynamics simulations (e.g., GROMACS) to predict binding affinities, followed by in vitro assays (e.g., CYP1A1 induction in HaCaT cells) .

Basic: How is clinical efficacy of this compound compared to other antifungals statistically validated?

Answer:
Randomized controlled trials (RCTs) use endpoints like mycological cure (negative culture) and clinical scoring (erythema/scaling reduction). For example:

TreatmentMycological Cure RateP-value vs. Vehicle
This compound62%<0.001
Terbinafine56%0.003 (vs. This compound)
Statistical analysis employs ANOVA for group comparisons and Bonferroni correction for multiple testing .

Advanced: What strategies improve this compound’s nail penetration for onychomycosis?

Answer:
Enhancement strategies include:

  • Chemical modification : Prodrugs with increased keratin affinity.
  • Nanoformulations : SLNs with oleic acid increase nail flux by 3-fold vs. free drug .
  • Physical methods : Ablation with fractional CO2 laser.
    Key parameter: Degree of saturation (DS) . This compound’s DS in nail plates is ~8%, but can be boosted to >50% using urea-based carriers .

Basic: What are the key pharmacokinetic parameters of topical this compound?

Answer:

ParameterValue (Mean ± SD)
Cmax (ng/mL)7.36 ± 2.66 (tinea cruris)
Tmax (hours)6.5 ± 8.25
AUC0–24 (ng·h/mL)121.74 ± 53.36
Systemic absorption is minimal (<1% bioavailability), with no QTc prolongation risk .

Advanced: How can molecular dynamics (MD) simulations predict this compound’s interactions with fungal targets?

Answer:
MD simulations (e.g., using Amber22 ) model this compound binding to C. albicans CYP51 (lanosterol 14α-demethylase). Key findings:

  • Hydrogen bonds : With heme propionate groups (binding energy: −9.8 kcal/mol).
  • Resistance mutations : Y132H reduces binding affinity by 40%, explaining azole resistance .
    Validate using site-directed mutagenesis and MIC shifts in engineered strains.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Luliconazole
Reactant of Route 2
Luliconazole

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.